

What is the chemical structure of Cyclooctanecarbaldehyde hydrate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclooctanecarbaldehyde hydrate

Cat. No.: B1654357

[Get Quote](#)

An In-depth Technical Guide to Cyclooctanecarbaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctanecarbaldehyde hydrate, the geminal diol form of cyclooctanecarbaldehyde, is a chemical compound of interest in synthetic organic chemistry. While aldehydes are known to exist in equilibrium with their hydrated forms in aqueous solutions, the stability and isolation of these hydrates can vary significantly. This technical guide provides a comprehensive overview of the chemical structure, formation, and physicochemical properties of **cyclooctanecarbaldehyde hydrate**, drawing upon established principles of organic chemistry and data from analogous compounds due to the limited availability of specific experimental data for this particular molecule.

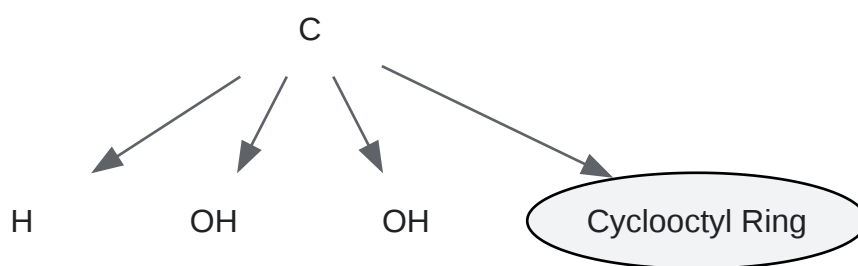
Chemical Structure and Formation

Cyclooctanecarbaldehyde hydrate, systematically named 1-cyclooctyl-1,1-methanediol, is formed by the nucleophilic addition of water to the carbonyl group of cyclooctanecarbaldehyde. This reversible reaction leads to a geminal diol, where two hydroxyl groups are attached to the same carbon atom.

The reaction is typically catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.^[1] Under basic conditions, the hydroxide ion, a stronger nucleophile than water, directly attacks the carbonyl carbon.^[1]

Caption: Reversible hydration of cyclooctanecarbaldehyde.

The chemical structure of **cyclooctanecarbaldehyde hydrate** is depicted below. The central carbon of the former aldehyde group is sp^3 hybridized and bonded to the cyclooctyl ring, a hydrogen atom, and two hydroxyl groups.



[Click to download full resolution via product page](#)

Caption: Chemical structure of **cyclooctanecarbaldehyde hydrate**.

Physicochemical Properties

Specific experimental data for **cyclooctanecarbaldehyde hydrate** is not readily available in the scientific literature. However, we can infer its properties based on the known characteristics of its anhydrous form, cyclooctanecarbaldehyde, and general principles of gem-diols.

Table 1: Physicochemical Properties of Cyclooctanecarbaldehyde and Analogous Compounds

Property	Cyclooctanecarbaldehyde	Cyclooctanecarbaldehyde Hydrate (Predicted)	Cyclopentanecarboxaldehyde [2][3]	Cyclobutanecarbaldehyde[4][5]
Molecular Formula	C ₉ H ₁₆ O[6]	C ₉ H ₁₈ O ₂	C ₆ H ₁₀ O	C ₅ H ₈ O[4]
Molar Mass (g/mol)	140.22[6]	158.24	98.14	84.12[4]
Boiling Point (°C)	Not available	Decomposes	140-141	116-117[5]
Density (g/mL)	Not available	Not available	0.919 at 25 °C	~0.925[5]
Spectroscopic Data				
¹ H NMR (δ, ppm)	Aldehyde proton ~9.6	Methine proton ~5.0-5.5, Hydroxyl protons variable	Aldehyde proton ~9.7	Aldehyde proton ~9.8
¹³ C NMR (δ, ppm)	Carbonyl carbon ~200	Gem-diol carbon ~90-95	Carbonyl carbon ~203	Carbonyl carbon ~203
IR (cm ⁻¹)	C=O stretch ~1730	O-H stretch ~3400 (broad), C-O stretch ~1000-1100	C=O stretch ~1725	C=O stretch ~1728

Note: Data for **cyclooctanecarbaldehyde hydrate** is predicted based on typical values for gem-diols. Spectroscopic data for analogous compounds are provided for comparison.

The equilibrium of the hydration reaction for most aldehydes lies towards the hydrate form, especially in aqueous solutions.[7] The large cyclooctyl group may introduce steric hindrance that could slightly shift the equilibrium towards the aldehyde, but the inherent reactivity of the aldehyde group generally favors hydration.

Experimental Protocols

Due to the lack of specific literature on the synthesis of **cyclooctanecarbaldehyde hydrate**, a general protocol for the formation of an aldehyde hydrate is provided below. This protocol is based on the established principles of aldehyde hydration.

General Protocol for the Synthesis of a Cyclic Aldehyde Hydrate:

- **Dissolution:** Dissolve the cyclic aldehyde (e.g., cyclooctanecarbaldehyde) in a suitable solvent system. For observation of the hydrate in solution, deuterated water (D_2O) can be used for subsequent NMR analysis. For potential isolation, a mixture of water and an organic solvent like tetrahydrofuran (THF) may be employed.
- **Catalysis (Optional):** The hydration reaction can be expedited by the addition of a catalytic amount of acid (e.g., a drop of HCl) or base (e.g., a drop of NaOH solution).^[1]
- **Equilibration:** Stir the solution at room temperature to allow the hydration equilibrium to be established. The time required can vary depending on the specific aldehyde and the presence of a catalyst.
- **Analysis:** The formation of the hydrate can be monitored using spectroscopic techniques.
 - **NMR Spectroscopy:** The disappearance of the aldehyde proton signal (around δ 9-10 ppm) and the appearance of a new methine proton signal for the gem-diol (around δ 5-6 ppm) in the 1H NMR spectrum are indicative of hydrate formation.^[8] Similarly, in the ^{13}C NMR spectrum, the carbonyl signal (around δ 200 ppm) will be replaced by a signal for the gem-diol carbon (around δ 90-100 ppm).^[9]
 - **IR Spectroscopy:** The disappearance of the strong C=O stretching band (around 1700-1740 cm^{-1}) and the appearance of a broad O-H stretching band (around 3200-3600 cm^{-1}) and C-O stretching bands (around 1000-1200 cm^{-1}) would confirm the presence of the hydrate.^[10]
- **Isolation (if stable):** For stable hydrates, removal of the solvent under reduced pressure (if the hydrate is not volatile) or crystallization by cooling the solution may allow for isolation of the solid product. Many gem-diols, however, are unstable and readily revert to the aldehyde upon removal of water.^[11]

Caption: General workflow for the synthesis and analysis of an aldehyde hydrate.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature to suggest that **cyclooctanecarbaldehyde hydrate** is involved in any biological signaling pathways or possesses significant biological activity. Simple aliphatic and cyclic aldehydes and their hydrates are generally considered reactive chemical intermediates rather than specific signaling molecules.

Conclusion

Cyclooctanecarbaldehyde hydrate is the geminal diol product of the hydration of cyclooctanecarbaldehyde. While its existence in aqueous solution is predicted by fundamental chemical principles, specific experimental data on its isolation and characterization are scarce. The information presented in this guide, based on the known chemistry of gem-diols and data from analogous cyclic aldehydes, provides a foundational understanding for researchers and professionals working with this and related compounds. Further experimental investigation is warranted to fully elucidate the physicochemical properties and reactivity of **cyclooctanecarbaldehyde hydrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. Cyclopentanecarboxaldehyde (CAS 872-53-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Cyclopentanecarbaldehyde | 872-53-7 [chemicalbook.com]
- 4. Cyclobutanecarbaldehyde | C₅H₈O | CID 12431621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Cyclooctanecarbaldehyde | C₉H₁₆O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [organicchemistrytutor.com](https://www.organicchemistrytutor.com) [[organicchemistrytutor.com](https://www.organicchemistrytutor.com)]
- 8. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 9. api.pageplace.de [api.pageplace.de]
- 10. Transient Formation of Hemiketals from Pentafluoro-gem-diols in the Presence of Alcohols - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Can a gem -Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies - CONICET [bicyt.conicet.gov.ar]
- To cite this document: BenchChem. [What is the chemical structure of Cyclooctanecarbaldehyde hydrate?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1654357#what-is-the-chemical-structure-of-cyclooctanecarbaldehyde-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com